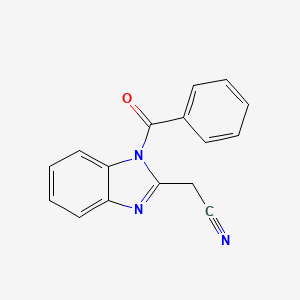
1H-Benzimidazole-2-acetonitrile, 1-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-2-acetonitrile, 1-benzoyl- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-acetonitrile, 1-benzoyl- can be synthesized through the cyclization of o-phenylenediamine derivatives with reagents such as cyanoacetic acid ester, ethyl 2-cyanoacetimidate, and cyanoacetamide . Another method involves the ring transformation of benzodiazepine-3-carbonitrile . The fusion of o-phenylenediamines and cyanoacetate at high temperatures is also a common approach .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-acetonitrile, 1-benzoyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.
Scientific Research Applications
1H-Benzimidazole-2-acetonitrile, 1-benzoyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-acetonitrile, 1-benzoyl- involves binding to specific molecular targets, such as tubulin proteins, which are essential for cell division . By disrupting microtubule assembly, the compound can inhibit cell proliferation and induce cell death. This mechanism is particularly relevant in its potential anticancer and antiparasitic activities .
Comparison with Similar Compounds
Albendazole: An antiparasitic agent that also targets tubulin proteins.
Mebendazole: Another antiparasitic compound with a similar mechanism of action.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness: Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
65715-00-6 |
|---|---|
Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-(1-benzoylbenzimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C16H11N3O/c17-11-10-15-18-13-8-4-5-9-14(13)19(15)16(20)12-6-2-1-3-7-12/h1-9H,10H2 |
InChI Key |
BBBVZIHSBKVMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=C2CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















